molecular formula C14H12N6O2S B14604501 (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate CAS No. 58555-08-1

(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate

Cat. No.: B14604501
CAS No.: 58555-08-1
M. Wt: 328.35 g/mol
InChI Key: DYHJRAPNHCTXHA-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is a complex organic compound that features a pyridine ring, a tetrazole ring, and a carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate typically involves multiple steps. One common method includes:

Industrial Production Methods

the principles of green chemistry, such as using water as a solvent and moderate reaction conditions, are often applied to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The pyridine and tetrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: mCPBA is commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) can be used for reduction.

    Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield various tetrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Its ability to mimic the properties of carboxylic acids makes it valuable in the design of enzyme inhibitors and receptor agonists .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

58555-08-1

Molecular Formula

C14H12N6O2S

Molecular Weight

328.35 g/mol

IUPAC Name

pyridin-3-ylmethyl N-[4-(2H-tetrazol-5-ylsulfanyl)phenyl]carbamate

InChI

InChI=1S/C14H12N6O2S/c21-14(22-9-10-2-1-7-15-8-10)16-11-3-5-12(6-4-11)23-13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20)

InChI Key

DYHJRAPNHCTXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)SC3=NNN=N3

Origin of Product

United States

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